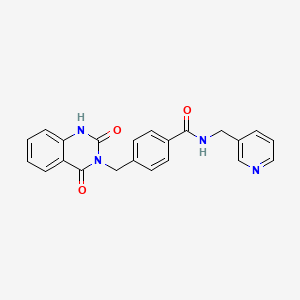
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic molecule It consists of a quinazoline core, a pyridine moiety, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with suitable quinazoline, pyridine, and benzamide derivatives.
Reaction Steps
Step 1: : Formation of the quinazoline core by cyclization of appropriate precursors.
Step 2: : Alkylation to introduce the pyridine moiety.
Step 3: : Coupling with benzamide under conditions favoring amide bond formation.
Industrial Production Methods
Industrial methods often involve:
High-Temperature Reactions: : Controlled conditions to achieve high yield and purity.
Catalysis: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Techniques like crystallization, chromatography, and recrystallization for product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Converts specific groups to their oxidized forms.
Reduction: : Adds hydrogen or removes oxygen to modify functional groups.
Substitution: : Replaces one substituent with another under controlled conditions.
Common Reagents and Conditions
Oxidation: : Employing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Often requires nucleophilic or electrophilic reagents.
Major Products Formed
The major products depend on the nature of the reagents and the specific reaction pathway. For example:
Oxidation: : Might lead to carboxylated derivatives.
Reduction: : Could produce alcohols or amines.
Substitution: : Results in altered functional groups retaining the core structure.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various scientific fields:
Chemistry
Catalysis: : As a ligand or a catalyst itself in organic reactions.
Material Science: : Modifying materials for desired chemical properties.
Biology
Biochemical Studies: : Investigating interactions with enzymes or other biomolecules.
Medicine
Pharmaceuticals: : Potential for developing therapeutic agents.
Industry
Chemical Manufacturing: : As a precursor or an intermediate in synthetic processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways Involved: : May modulate biochemical pathways like signal transduction or metabolic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: : Structurally related but may differ in reactivity or specificity.
Pyridine-Based Molecules: : Share similar functional groups but with distinct pharmacological profiles.
Benzamides: : Often found in pharmaceutical applications with varying activities.
Uniqueness
Specific Binding Affinity: : Offers a unique profile in binding to molecular targets.
Reaction Specificity: : Tailored reactivity compared to other similar compounds, offering distinct advantages in specific applications.
Eigenschaften
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(24-13-16-4-3-11-23-12-16)17-9-7-15(8-10-17)14-26-21(28)18-5-1-2-6-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIOPFYNPTYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













